(6-Chloro-[2,4'-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines, which are characterized by their two pyridine rings connected by a carbon bridge. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.
The compound is classified under organochlorine compounds because of the presence of a chlorine atom in its structure. Its molecular formula is , and it has a molecular weight of 220.65 g/mol. The IUPAC name for this compound is (2-chloro-5-pyridin-3-ylpyridin-3-yl)methanol, indicating its specific substitution pattern on the bipyridine framework.
The synthesis of (6-Chloro-[2,4'-bipyridin]-5-yl)methanol typically involves several key steps:
Industrial production may utilize continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity.
The molecular structure of (6-Chloro-[2,4'-bipyridin]-5-yl)methanol can be represented using various chemical notation systems:
These representations highlight the arrangement of atoms within the molecule, including the chlorine substituent and the hydroxymethyl group attached to the bipyridine structure.
(6-Chloro-[2,4'-bipyridin]-5-yl)methanol is capable of undergoing several types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its utility in various applications.
The mechanism of action for (6-Chloro-[2,4'-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of both chloro and methanol functional groups significantly influences its binding affinity and specificity towards these targets .
The physical properties of (6-Chloro-[2,4'-bipyridin]-5-yl)methanol include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | C11H9ClN2O |
Molecular Weight | 220.65 g/mol |
IUPAC Name | (2-chloro-5-pyridin-3-ylpyridin-3-yl)methanol |
InChI | InChI=1S/C11H9ClN2O/c12... |
InChI Key | UHCRGLUKMSKAIE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CO |
These properties are essential for understanding how the compound behaves under different conditions .
(6-Chloro-[2,4'-bipyridin]-5-yl)methanol has several scientific applications:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: